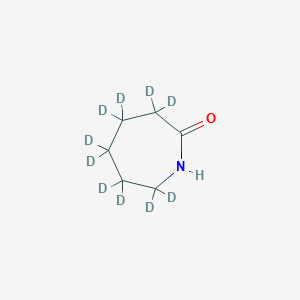

Azepan-2-one-d10

Description

Strategic Importance of epsilon-Caprolactam-D10 as a Research Probe

Epsilon-Caprolactam-D10 is the deuterated analog of epsilon-caprolactam, a cyclic amide that is a precursor to Nylon-6. nih.govatamankimya.com In epsilon-Caprolactam-D10, ten hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic substitution makes it a valuable tool in several areas of research.

One of the primary applications of epsilon-Caprolactam-D10 is its use as an internal standard in quantitative analysis, particularly in mass spectrometry-based methods. clearsynth.com Internal standards are crucial for correcting variations in sample preparation and instrument response, thereby improving the accuracy and precision of measurements. clearsynth.com The known concentration of the deuterated standard allows for the precise quantification of the unlabeled analyte in a sample. clearsynth.com

Furthermore, epsilon-Caprolactam-D10 is utilized in studies of molecular conformation and dynamics. For instance, it has been used to examine the conformation and dynamics of the aminocaproyl linker using 2H solid-state NMR. chemicalbook.compharmaffiliates.com It also serves as a linker for connecting other molecules, such as in the synthesis of biotinylated gramicidin (B1672133) A analogs. chemicalbook.compharmaffiliates.com Additionally, its use in neutron diffraction studies has helped in understanding the high-pressure phase behavior of caprolactam. mdpi.com

Interactive Data Tables

Physical and Chemical Properties of epsilon-Caprolactam-D10

| Property | Value |

| Chemical Formula | C₆D₁₀HNO |

| Molecular Weight | 123.22 g/mol isotope.comisotope.com |

| CAS Number | 169297-53-4 isotope.comisotope.com |

| Appearance | Neat (Individual Form) isotope.comisotope.com |

| Chemical Purity | 98% isotope.comisotope.com |

Synonyms for epsilon-Caprolactam-D10

| Synonym |

| ε-Caprolactam-d10 |

| 3,3,4,4,5,5,6,6,7,7-Decadeuterioazepan-2-one |

| 2H-Azepin-2-one-3,4,5,6,7-d5, hexahydro-3,4,5,6,7-d5- |

| Hexahydro-2H-azepin-2-one-d10 |

Source: isotope.comisotope.com

Detailed Research Findings

Research utilizing epsilon-Caprolactam-D10 has provided significant insights across various scientific domains. In the field of analytical chemistry, its role as a stable isotope-labeled internal standard is paramount for the accurate quantification of epsilon-caprolactam in different matrices. This is particularly important in environmental monitoring and in the analysis of materials where epsilon-caprolactam is a component.

In materials science, studies involving the high-pressure behavior of caprolactam have benefited from the use of its deuterated form. Neutron diffraction studies of epsilon-Caprolactam-D10 have revealed phase transitions under high pressure, providing fundamental knowledge about the polymerization process of Nylon-6. mdpi.com

In biochemistry and biophysics, epsilon-Caprolactam-D10 has been employed to probe the structure and dynamics of molecules. Its use in 2H solid-state NMR allows for the detailed investigation of the mobility and orientation of the aminocaproyl linker, which is a common component in various bioconjugates. chemicalbook.compharmaffiliates.com This information is critical for understanding the function of these complex molecules.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,3,4,4,5,5,6,6,7,7-decadeuterioazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-6-4-2-1-3-5-7-6/h1-5H2,(H,7,8)/i1D2,2D2,3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKVHLHDHHXQEQ-YXALHFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)NCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)NC(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Approaches for the Synthesis and Purity Assessment of Epsilon Caprolactam D10

Deuteration Strategies and Synthetic Pathways for epsilon-Caprolactam-D10

The synthesis of epsilon-Caprolactam-D10 (3,3,4,4,5,5,6,6,7,7-decadeuterioazepan-2-one) is not a direct deuteration of the final caprolactam molecule. lgcstandards.com Instead, it involves incorporating deuterium (B1214612) atoms at an early stage of the synthesis, typically on a precursor molecule, which is then carried through the established synthetic route for caprolactam.

The predominant industrial synthesis of epsilon-caprolactam begins with cyclohexanone (B45756). wikipedia.orgvalcogroup-valves.com This ketone is first converted to cyclohexanone oxime, which then undergoes an acid-catalyzed Beckmann rearrangement to yield caprolactam. rwth-aachen.deucm.es Therefore, a logical and efficient pathway to epsilon-Caprolactam-D10 involves the synthesis of a fully deuterated cyclohexanone precursor.

Common deuteration strategies that can be applied to the synthesis of the necessary precursors include:

Catalytic H-D Exchange: This method involves the exchange of hydrogen atoms for deuterium using a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂) in the presence of a catalyst. thalesnano.com For instance, a precursor like cyclohexane (B81311) or phenol (B47542) could undergo H-D exchange before its conversion to cyclohexanone.

Deuteration via Reduction: Using deuterium-donating reducing agents, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), to introduce deuterium into a molecule. For example, the reduction of a suitable functionalized cyclohexane derivative.

Starting from Deuterated Feedstocks: Synthesizing the molecule from simpler, commercially available deuterated starting materials.

A plausible synthetic pathway would start with a deuterated cyclohexane, which is then oxidized to form deuterated cyclohexanone. This deuterated ketone subsequently reacts with hydroxylamine (B1172632) to form the deuterated oxime, followed by the Beckmann rearrangement to yield the final epsilon-Caprolactam-D10. ucm.es

| Synthetic Stage | Reaction | Key Reagents | Relevance to Deuteration |

|---|---|---|---|

| Precursor Synthesis | Deuteration of Benzene/Cyclohexane | D₂, Catalyst (e.g., Pt, Pd), D₂O | Introduces deuterium at the beginning of the synthesis, ensuring the core ring is fully deuterated. |

| Intermediate Formation | Oxidation of Cyclohexane-D12 | Air, Metal Salt Catalysts | Converts the deuterated alkane to the key ketone intermediate, Cyclohexanone-D10. |

| Oximation | Reaction of Cyclohexanone-D10 with Hydroxylamine | Hydroxylamine Sulfate, Ammonia | Forms the oxime necessary for the rearrangement step. ucm.es The deuterium labels on the carbon ring are unaffected. |

| Rearrangement | Beckmann Rearrangement of Cyclohexanone-D10 Oxime | Strong Acid (e.g., Sulfuric Acid, Oleum) | The core reaction that forms the seven-membered lactam ring, yielding epsilon-Caprolactam-D10. rwth-aachen.de |

| Purification | Extraction and Vacuum Distillation | Trichloroethylene, Vacuum System | Removes impurities to achieve high chemical purity (e.g., >99%) for the final product. google.com |

Analytical Characterization of Isotopic Enrichment and Chemical Purity in Deuterated Compounds

The utility of epsilon-Caprolactam-D10 as an analytical standard or tracer is critically dependent on its chemical purity and the degree of isotopic enrichment. rsc.org Therefore, rigorous analytical characterization using multiple techniques is essential. Commercial suppliers often specify both values, for example, a chemical purity of at least 98% and an isotopic enrichment of 98 atom % D. lgcstandards.com

Chemical Purity Assessment: Standard analytical techniques are employed to determine the presence of any non-deuterated or other chemical impurities.

Chromatographic Methods: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate and identify volatile and non-volatile impurities, respectively. nih.gov Thin-layer chromatography (TLC) can also be used for qualitative assessment. nih.gov

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy can identify and quantify impurities that contain protons.

Isotopic Enrichment and Integrity Assessment: Specialized techniques are required to confirm the number and location of deuterium atoms and to quantify the isotopic enrichment. rsc.org Isotopic enrichment is defined as the mole fraction of the specific isotope (deuterium) at the labeled positions. isotope.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for confirming the structural integrity and the specific positions of the deuterium labels. rsc.org

¹H NMR (Proton NMR): In a highly deuterated compound like epsilon-Caprolactam-D10, the proton spectrum should show a significant reduction or absence of signals corresponding to the C-H positions on the ring. The remaining small signals can be used to quantify the percentage of non-deuterated species. studymind.co.uk

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, confirming their presence and providing information about their chemical environment, thus verifying the locations of deuteration.

Molecular Rotational Resonance (MRR) Spectroscopy: MRR is an advanced gas-phase technique that provides exceptionally high resolution. acs.org It can unambiguously identify and quantify different isotopomers in a mixture, even those that are indistinguishable by mass spectrometry. brightspec.com This makes it a powerful tool for obtaining a complete and precise description of the isotopic composition of a sample. acs.org

| Analytical Technique | Primary Measurement | Advantages | Limitations |

|---|---|---|---|

| Mass Spectrometry (MS/HR-MS) | Isotopic Distribution, Isotopic Enrichment, Chemical Purity | High sensitivity; provides molecular weight and isotopic composition data. nih.gov | Cannot distinguish between positional isomers (isotopomers) of the same mass. brightspec.com |

| NMR Spectroscopy (¹H, ²H) | Location of Deuterium Labels, Relative Isotopic Purity, Structural Integrity | Provides detailed structural information and confirms the site of labeling. rsc.org | Lower sensitivity than MS; requires larger sample quantities. brightspec.com |

| Molecular Rotational Resonance (MRR) | Precise Isotopic Composition, Structural Identity of Isotopomers | Unambiguously distinguishes and quantifies different isotopomers; high accuracy. acs.org | Requires the sample to be in the gas phase; a less common technique. |

Spectroscopic Characterization and Conformational Analysis of Epsilon Caprolactam D10

Advanced Vibrational Spectroscopy of epsilon-Caprolactam-D10

Vibrational spectroscopy is a primary tool for investigating the molecular structure and bonding within a molecule. mdpi.com Techniques such as Infrared (IR) and Raman spectroscopy, along with Inelastic Neutron Scattering (INS), offer complementary information on the vibrational modes of epsilon-Caprolactam-D10.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment of Deuterated Species

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its specific vibrational frequencies. msu.eduyoutube.com For epsilon-caprolactam, key vibrational modes include N-H stretching, C=O stretching (Amide I band), N-H bending and C-N stretching (Amide II band), and various C-H stretching and bending modes. researchgate.net

In epsilon-Caprolactam-D10, the substitution of hydrogen with deuterium (B1214612) (an isotope with approximately twice the mass) leads to predictable shifts in vibrational frequencies to lower wavenumbers. This isotopic effect is particularly pronounced for modes involving significant hydrogen atom displacement. The N-H stretching vibration, typically observed around 3300 cm⁻¹, is replaced by an N-D stretching vibration at a significantly lower frequency. Similarly, the C-H stretching and bending vibrations are replaced by C-D modes, which appear in different regions of the spectrum. These shifts allow for unambiguous assignment of vibrational modes and provide a clearer view of the molecule's force fields without the complexities of overlapping C-H and N-H bands. tanta.edu.eg

| Vibrational Mode | Typical Frequency Range (ε-Caprolactam, H-species) | Expected Frequency Range (ε-Caprolactam-D10, D-species) | Description |

|---|---|---|---|

| N-D Stretch | ~3300 cm⁻¹ (N-H) | ~2400 cm⁻¹ | Stretching of the amide N-D bond. |

| C=O Stretch (Amide I) | ~1650 cm⁻¹ | Slightly lower, ~1640 cm⁻¹ | Primarily carbonyl stretching, less affected by deuteration of the alkyl chain. |

| C-D Stretch | ~2850-2960 cm⁻¹ (C-H) | ~2100-2250 cm⁻¹ | Stretching of the C-D bonds in the methylene (B1212753) (-CD₂) groups. |

| -CD₂- Bending (Scissoring) | ~1465 cm⁻¹ (-CH₂-) | ~1050-1100 cm⁻¹ | Bending vibrations within the deuterated methylene groups. |

Raman Spectroscopy for Elucidating Molecular Vibrations and Intermolecular Interactions in Deuterated Systems

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides information complementary to IR spectroscopy. mdpi.com It is particularly sensitive to vibrations of non-polar bonds and symmetric stretching modes. For epsilon-caprolactam, Raman spectra reveal details about hydrogen bonding and its influence on the amide structure. researchgate.net A key indicator is the shift in intensity from the Amide I (C=O stretch) to the Amide II band as intermolecular hydrogen bonding increases. researchgate.net

In epsilon-Caprolactam-D10, the absence of the N-H bond and the presence of the N-D bond alter the hydrogen-bonding network. While deuterium bonds are analogous to hydrogen bonds, their strength and vibrational signatures differ. Raman studies on deuterated analogs help in isolating the effects of specific isotopic substitutions on molecular interactions. unige.ch The technique can be used to probe the formation of hydrogen-bonded (or deuterium-bonded) complexes, such as cyclic dimers, which have distinct spectral signatures. researchgate.net The analysis of Raman shifts in different solvents can also elucidate solute-solvent interactions, with the polarizability of the solvent often being a key parameter influencing the vibrational frequencies of the solvated molecule. scielo.br

Inelastic Neutron Scattering (INS) for Probing Hydrogen Dynamics and Phonon Modes in Solid-State Deuterated Caprolactam

Inelastic Neutron Scattering (INS) is a powerful technique for studying atomic and molecular motions, particularly those involving hydrogen atoms. aps.org Neutrons interact strongly with atomic nuclei, and the scattering cross-section for hydrogen is significantly larger than for most other elements, including deuterium. This high sensitivity to hydrogen makes INS ideal for probing hydrogen dynamics. aps.org

By studying the deuterated analogue, epsilon-Caprolactam-D10, researchers can effectively "switch off" the dominant incoherent scattering from hydrogen, allowing for clearer observation of the collective motions of the molecule, known as phonon modes. researchgate.net Comparing the INS spectra of the protonated and deuterated species helps to distinguish between localized vibrational modes and collective, lattice vibrations. researchgate.net This approach is invaluable for understanding the low-frequency dynamics in solid-state caprolactam, providing insights into the forces that govern its crystal packing and phase behavior under different conditions, such as high pressure. mdpi.comdtu.dk

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for epsilon-Caprolactam-D10

NMR spectroscopy is an indispensable tool for determining molecular structure and studying dynamic processes. auremn.org.br The use of epsilon-Caprolactam-D10 offers unique advantages in both solid-state and solution-state NMR studies.

Solid-State 2H NMR for Conformational and Dynamic Studies of Deuterated Amides

Solid-state Deuterium (²H) NMR spectroscopy is exceptionally well-suited for investigating the structure and dynamics of molecules in the solid state. wikipedia.org Unlike the sharp signals seen in solution, the ²H NMR spectrum of a solid is dominated by the interaction between the nuclear quadrupole moment of the deuterium (a spin I=1 nucleus) and the local electric field gradient. The resulting spectral lineshape is highly sensitive to the orientation of the C-D bond relative to the external magnetic field. wikipedia.orgacs.org

For a powdered sample of epsilon-Caprolactam-D10, the ²H NMR spectrum would be a superposition of signals from all possible orientations, yielding a characteristic Pake doublet pattern. The width of this pattern is related to the quadrupolar coupling constant, which provides information about the electronic environment of the C-D bond. Furthermore, molecular motions (e.g., ring puckering, libration) on a timescale comparable to the inverse of the quadrupolar splitting cause characteristic changes in the lineshape. By analyzing these lineshapes, often as a function of temperature, it is possible to characterize the type and rate of dynamic processes occurring in solid deuterated caprolactam. acs.org

Solution-State 1H and 13C NMR for Structural Verification and Conformational Processes of Deuterated Caprolactam

In solution, high-resolution ¹H and ¹³C NMR are standard methods for structural elucidation. For epsilon-Caprolactam-D10, these techniques serve distinct purposes.

The ¹H NMR spectrum of a fully deuterated compound like epsilon-Caprolactam-D10 would be largely silent, as deuterium is not directly observed in a standard proton NMR experiment. nih.gov The primary use of ¹H NMR in this context is to verify the effectiveness of the deuteration process by confirming the absence of proton signals, except for potential residual protons at very low levels. magritek.com

The ¹³C NMR spectrum, however, remains highly informative. It provides a signal for each unique carbon atom in the molecule. While the chemical shifts are only slightly altered by the attached deuterium atoms (isotope effect), the signal multiplicity changes due to ¹³C-²H coupling. Since deuterium has a spin of 1, a CD group appears as a 1:1:1 triplet, and a CD₂ group appears as a 1:2:3:2:1 quintet. These characteristic splitting patterns confirm the location of deuterium labeling. Furthermore, low-temperature ¹³C NMR can be used to study conformational processes. It is known that ε-caprolactam adopts a stable chair conformation in solution. researchgate.net By cooling the sample, it might be possible to slow down conformational exchange processes and observe distinct signals for axial and equatorial positions, providing insight into the ring dynamics. rsc.orgrsc.org

| Carbon Atom | ¹³C Chemical Shift (ppm) for ε-Caprolactam | Expected Multiplicity in ε-Caprolactam-D10 |

|---|---|---|

| C=O (C6) | 185.473 | Singlet |

| CH₂-N (C5) | 45.041 | Quintet |

| CH₂ (C4) | 38.136 | Quintet |

| CH₂ (C1) | 32.465 | Quintet |

| CH₂ (C3) | 31.037 | Quintet |

| CH₂ (C2) | 25.228 | Quintet |

Elucidating Reaction Mechanisms Through Kinetic Isotope Effects Kie with Epsilon Caprolactam D10

Theoretical Underpinnings of Kinetic Isotope Effects in Deuterated Organic Reactions

The kinetic isotope effect is a direct consequence of the mass difference between isotopes, which manifests primarily in the vibrational energy of chemical bonds. libretexts.orgnih.gov According to quantum mechanics, a chemical bond is not static but vibrates at a specific frequency. The lowest possible vibrational energy state is known as the zero-point energy (ZPE).

A bond to a lighter isotope, such as a carbon-hydrogen (C-H) bond, has a higher vibrational frequency and thus a higher ZPE compared to a bond to a heavier isotope, like a carbon-deuterium (C-D) bond. youtube.com Because the C-D bond has a lower ZPE, it sits in a deeper potential energy well, meaning more energy is required to break it. libretexts.org This difference in bond dissociation energy leads to different reaction rates for deuterated and non-deuterated molecules. youtube.com KIEs are categorized into two main types:

Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.org For C-H bond cleavage, the ratio of the rate constant for the hydrogen-containing reactant (kH) to the deuterium-containing reactant (kD) is typically significant, with kH/kD values often ranging from 2 to 8. A large PKIE is strong evidence that the C-H bond is breaking in the slow step of the reaction.

Secondary Kinetic Isotope Effect (SKIE): This effect occurs when the isotopically substituted atom is not directly involved in bond-making or bond-breaking in the rate-determining step. libretexts.org SKIEs are generally much smaller than PKIEs, with kH/kD values typically ranging from 0.7 to 1.5. wikipedia.org They arise from changes in the vibrational environment of the isotopic bond between the ground state and the transition state, often due to changes in hybridization (e.g., sp³ to sp²) or steric effects at a nearby reaction center. An SKIE value greater than 1 is considered "normal," while a value less than 1 is "inverse."

| Characteristic | Primary KIE (PKIE) | Secondary KIE (SKIE) |

|---|---|---|

| Isotopic Bond Status in RDS | Broken or Formed | Not Broken or Formed |

| Typical kH/kD Range | 2 - 8 | 0.7 - 1.5 |

| Primary Cause | Difference in Zero-Point Energy of the reacting bond | Changes in hybridization, hyperconjugation, or steric effects |

| Mechanistic Insight | Indicates C-H(D) bond cleavage is part of the rate-determining step | Provides information about the structure of the transition state |

Application of epsilon-Caprolactam-D10 in Mechanistic Studies of the Beckmann Rearrangement

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide. wikipedia.org The industrial production of Nylon-6 relies on the rearrangement of cyclohexanone (B45756) oxime to ε-caprolactam. wikipedia.org The accepted mechanism involves the protonation of the oxime's hydroxyl group, creating a good leaving group (water). This is followed by the migration of the alkyl group positioned anti to the leaving group, which breaks a C-C bond and forms a C-N bond in a concerted step. organic-chemistry.org This rearrangement leads to a nitrilium ion intermediate, which is then attacked by water and tautomerizes to the final amide product. chemistrysteps.comunacademy.com

Using a fully deuterated precursor, such as cyclohexanone-d10 oxime, to produce epsilon-Caprolactam-D10 is a powerful strategy to probe this mechanism.

In the Beckmann rearrangement of cyclohexanone oxime, the rate-determining step is the concerted migration of the alkyl group with the simultaneous loss of the water molecule. organic-chemistry.org Crucially, no C-H (or C-D) bonds on the cyclohexane (B81311) ring are broken during this step.

Therefore, a KIE experiment using cyclohexanone-d10 oxime would be expected to exhibit a secondary kinetic isotope effect , not a primary one. The observation of a kH/kD value close to 1.0 would provide strong evidence against any alternative mechanism where C-H bond cleavage is rate-limiting.

The precise value of the SKIE can offer further insights into the transition state structure.

| Observed SKIE (kH/kD) | Interpretation for Beckmann Rearrangement |

|---|---|

| ~1.0 | Indicates minimal change in the vibrational environment of the C-D bonds between the ground state and the transition state. This is consistent with the accepted mechanism where the migrating carbon chain moves as a whole without significant rehybridization at the deuterated centers. |

| Slightly > 1.0 (Normal) | Could suggest a slight loosening of the C-D bonds in the transition state, possibly due to ring strain or hyperconjugative interactions. |

| Slightly < 1.0 (Inverse) | Might indicate a slight stiffening of the C-D bonds in the transition state, perhaps due to increased steric crowding as the ring rearranges. |

By measuring the SKIE, researchers can validate the concerted migration mechanism and refine the understanding of the geometric and electronic structure of the reaction's transition state.

The industrial Beckmann rearrangement is often performed with strong liquid acids like sulfuric acid, but environmental and practical concerns have driven research into solid acid catalysts, such as zeolites. rsc.orgresearchgate.net These heterogeneous catalysts confine the reaction within their porous structures, which can influence the reaction pathway and transition state.

Deuterium (B1214612) labeling with epsilon-Caprolactam-D10's precursor, cyclohexanone-d10 oxime, is an ideal tool for studying these systems. By comparing the secondary kinetic isotope effect of the reaction in a liquid acid versus a solid acid catalyst, one can probe the interaction between the reactant and the catalytic site.

For example, if the transition state is more sterically constrained within the pores of a zeolite, this could lead to a different SKIE value compared to the reaction in a bulk liquid. Such a difference would provide direct evidence of the catalyst's influence on the transition state structure, helping to distinguish between different proposed models of surface catalysis and to design more efficient solid-state catalysts. rsc.org

Isotopic Tracing and Mechanistic Probes Using Deuterium Labeling

Beyond KIE studies, deuterium atoms serve as excellent isotopic labels to trace the path of atoms throughout a reaction sequence. This technique is invaluable for confirming the roles of different molecules, such as the solvent, in the mechanism.

In the Beckmann rearrangement, the mechanism proposes that after the alkyl group migrates to form the nitrilium ion, a molecule of water from the solvent acts as a nucleophile, attacking the electrophilic carbon. unacademy.commasterorganicchemistry.com This is followed by deprotonation and tautomerization to yield the final amide.

An isotopic tracing experiment can verify this step unequivocally. By conducting the rearrangement of (non-deuterated) cyclohexanone oxime in a deuterated solvent like heavy water (D₂O), the location of the deuterium atoms in the final product can be determined.

Expected Outcome of Isotopic Tracing Experiment:

Reactants: Cyclohexanone oxime + Acid Catalyst + D₂O (Solvent)

Predicted Product: The resulting ε-caprolactam would incorporate deuterium from the solvent. Specifically, after the D₂O molecule attacks the nitrilium ion and subsequent proton (or deuteron) transfers, the amide N-H bond would be an N-D bond.

Observing the incorporation of deuterium into the amide product would provide definitive proof that the solvent acts as the nucleophile in the final stages of the reaction, confirming a key part of the proposed mechanism. This type of experiment highlights the power of isotopic labeling to provide clear, unambiguous answers to mechanistic questions.

Computational and Theoretical Investigations of Epsilon Caprolactam D10 Systems

Density Functional Theory (DFT) for Simulating Spectroscopic Properties of Deuterated Molecules

Density Functional Theory (DFT) has become a powerful and widely used method for predicting the spectroscopic properties of molecules, including deuterated species like epsilon-Caprolactam-D10. researchgate.netnih.gov DFT calculations can provide accurate predictions of vibrational frequencies, which are crucial for interpreting infrared (IR) and Raman spectra. nih.gov The B3LYP functional is a popular choice that has demonstrated efficacy in modeling the spectral properties of related heterocyclic compounds. nih.govruc.dk

The primary advantage of using DFT for deuterated molecules lies in its ability to accurately model the effects of isotopic substitution. The change in mass upon replacing hydrogen with deuterium (B1214612) leads to predictable shifts in vibrational frequencies. DFT calculations can simulate these isotopic shifts with high accuracy, aiding in the assignment of complex vibrational spectra. researchgate.net For example, the analysis of IR spectra for deuterated derivatives of ε-caprolactam has been shown to be a very useful tool for band assignment. researchgate.net

DFT is also instrumental in studying deuterium isotope effects on nuclear magnetic resonance (NMR) chemical shifts. ruc.dkmdpi.com These calculations can help establish complex intramolecular hydrogen bond patterns. ruc.dk The process involves optimizing molecular geometries and then calculating nuclear shielding tensors using approaches like the Gauge-Including Atomic Orbital (GIAO) method. ruc.dk Deuteration can be simulated computationally by making small adjustments to the X-D bond length compared to the X-H bond. ruc.dk This approach allows for the theoretical prediction of isotope effects on chemical shifts, which can then be compared with experimental data to validate molecular structures and bonding environments. mdpi.com

The choice of basis set is an important consideration in DFT calculations. While larger basis sets can improve accuracy, studies have shown that for systems like hexaazatrinaphthylene, there is little improvement beyond the 6-31G(d) basis set for predicting vibrational frequencies. nih.gov This suggests that a balance between computational cost and accuracy can be achieved with moderately sized basis sets for molecules like caprolactam.

Table 2: Key Applications of DFT in the Study of Deuterated Molecules

| Application | Description | Typical Functional/Method |

|---|---|---|

| Vibrational Frequency Prediction | Calculation of harmonic frequencies to simulate IR and Raman spectra. | B3LYP |

| Isotopic Shift Calculation | Simulating the effect of H/D substitution on vibrational frequencies. | B3LYP |

| NMR Chemical Shift Prediction | Calculation of nuclear shielding to predict deuterium isotope effects on 13C and other nuclei. | B3LYP / GIAO |

| Hydrogen Bond Analysis | Investigating the geometry and energetics of hydrogen/deuterium bonds. | B3LYP |

Molecular Dynamics Simulations for Understanding Deuterated Caprolactam Behavior at the Atomic Level

Molecular Dynamics (MD) simulations offer a powerful computational microscope to investigate the behavior of molecules at the atomic level over time. mdpi.com For epsilon-Caprolactam-D10, MD simulations can provide detailed insights into its structural dynamics, intermolecular interactions, and the influence of deuteration on its behavior in various environments.

An MD simulation numerically solves Newton's laws of motion for a system of atoms and molecules, generating trajectories that describe how the positions and velocities of particles evolve. mdpi.com This methodology is particularly well-suited for studying the diffusion behavior and dynamics of small molecules in different media. mdpi.com For instance, MD simulations have been used to study the effects of caprolactam on the diffusion of water in polymer systems. mdpi.com These studies construct amorphous cells containing the molecules of interest and simulate their interactions over time, typically on the scale of nanoseconds. mdpi.comchemrxiv.org

In the context of epsilon-Caprolactam-D10, MD simulations can elucidate several key aspects:

Solvation Dynamics: By simulating deuterated caprolactam in a solvent like water (or heavy water, D₂O), one can study how the molecule interacts with its surroundings. This includes analyzing the structure and lifetime of solvation shells and the dynamics of hydrogen/deuterium bonding between the solute and solvent.

Conformational Dynamics: The seven-membered ring of caprolactam is flexible. MD simulations can explore the conformational landscape of epsilon-Caprolactam-D10, identifying the most stable conformations and the energy barriers for transitions between them. Deuteration can subtly influence these dynamics due to mass and ZPE effects.

Aggregate Behavior: At higher concentrations or in certain environments, caprolactam molecules can self-associate. MD simulations can model this aggregation process, revealing the structure and stability of dimers and larger clusters. The role of N-D···O=C deuterium bonds in mediating these interactions can be explicitly studied.

The force field, a set of parameters describing the potential energy of the system, is a critical component of MD simulations. rsc.org For deuterated species, the standard force field parameters for the protiated molecule are often used, with the atomic mass of hydrogen simply changed to that of deuterium. This approach effectively captures the classical mechanical differences, although it neglects the more subtle quantum effects on bond lengths and angles.

Table 3: Potential Insights from MD Simulations of epsilon-Caprolactam-D10

| Area of Investigation | Information Gained | Key Simulation Output |

|---|---|---|

| Solvent Interactions | Structure of solvation shells, dynamics of solute-solvent H/D-bonds. | Radial Distribution Functions (RDFs), H-bond autocorrelation functions. |

| Molecular Conformation | Preferred ring conformations, rates of conformational change. | Dihedral angle distributions, free energy landscapes. |

| Self-Association | Structure and stability of dimers and oligomers. | Cluster analysis, potential of mean force (PMF). |

| Transport Properties | Diffusion coefficient in different media. | Mean Squared Displacement (MSD). |

Theoretical Characterization of Hydrogen Bonding Networks in Deuterated Amides

The substitution of a protium (B1232500) (H) with a deuterium (D) atom in the amide N-H group of caprolactam creates a so-called "deuterium bond," which exhibits subtle but significant differences from a conventional hydrogen bond. Theoretical investigations are crucial for characterizing these differences and understanding their impact on the structure and stability of hydrogen-bonded networks.

The fundamental origin of the isotope effect on hydrogen bond strength lies in the difference in zero-point vibrational energy (ZPVE). acs.org The heavier mass of deuterium leads to lower vibrational frequencies for the N-D stretching and bending modes compared to the corresponding N-H modes. This results in a lower ZPVE for the deuterium bond. acs.org The consequence of this ZPE difference depends on the specific potential energy surface of the hydrogen bond. Generally, for neutral and relatively weak to moderate hydrogen bonds, such as those found in amide dimers, the deuterium bond is slightly stronger and shorter than the corresponding hydrogen bond. nih.gov Ab initio calculations on water oligomers have shown that the D-bond is energetically favored over the H-bond. acs.org

In the case of ε-caprolactam, which readily forms hydrogen-bonded cyclic dimers, this effect can influence the stability of the dimer. researchgate.net Quantum-chemical calculations can quantify this difference in stability. Deuteration has been shown to decrease the stability of some proteins by altering the energetics of the amide hydrogen bond network. nih.gov The effect is often manifested in changes to refolding and unfolding rates. nih.gov

Computational methods like DFT are used to analyze the geometry and energetics of these bonds. mdpi.com The calculations can reveal changes in bond lengths (e.g., N-D vs. N-H, D···O vs. H···O) and bond angles upon deuteration. Furthermore, analyzing the vibrational modes associated with the hydrogen/deuterium bond provides insight into its strength and dynamics. For example, a lower frequency for the intermolecular stretching mode in the deuterated dimer would be indicative of a stronger bond.

Table 4: Theoretical Comparison of Hydrogen vs. Deuterium Bonds in Amides

| Property | Hydrogen Bond (N-H···O) | Deuterium Bond (N-D···O) | Rationale |

|---|---|---|---|

| Zero-Point Vibrational Energy (ZPVE) | Higher | Lower | Heavier mass of Deuterium leads to lower vibrational frequencies. acs.org |

| Bond Strength (Typical Neutral) | Weaker | Stronger | ZPVE differences often lead to a deeper effective potential well for the D-bond. acs.orgnih.gov |

| Bond Length (Donor-Acceptor) | Longer | Shorter | A stronger bond typically results in a shorter distance between the donor and acceptor heavy atoms. |

| Vibrational Frequency (N-H/N-D Stretch) | Higher | Lower | Directly related to the difference in reduced mass of the N-H and N-D oscillators. |

High Pressure Behavior and Polymorphism of Deuterated Caprolactam

Neutron Diffraction Studies of Pressure-Induced Phase Transitions in epsilon-Caprolactam-D10

Neutron powder diffraction has been a critical tool for exploring the high-pressure phase behavior of ε-caprolactam. semanticscholar.orgdtu.dknih.gov Studies on ε-Caprolactam-D10 have identified two high-pressure solid forms, designated as Form II and Form III. semanticscholar.orgnih.govresearchgate.net The ambient pressure form is known as Form I.

The transition from Form I to Form II occurs over a narrow pressure range. In a neutron diffraction experiment on ε-Caprolactam-D10 recrystallized from ethyl acetate, changes in the diffraction pattern were observed starting at 0.685(11) GPa, with the conversion being complete by 0.943(11) GPa. nih.gov Form II demonstrates a small region of thermodynamic stability, approximately between 0.5 GPa and 0.9 GPa. semanticscholar.orgdtu.dknih.govresearchgate.net

Upon further compression, a second phase transition occurs from Form II to Form III. Form III is stable over a much broader pressure range, from 0.9 GPa up to 5.4 GPa. semanticscholar.orgdtu.dknih.govresearchgate.net These transitions are characterized as reconstructive, involving significant molecular rearrangement, and are influenced by kinetics. semanticscholar.orgnih.gov This kinetic barrier can lead to the persistence of a phase beyond its region of thermodynamic stability. semanticscholar.orgdtu.dkresearchgate.net For instance, once Form II is created, it can be compressed beyond its stable phase boundary before converting to Form III. nih.gov Neither of the high-pressure polymorphs, Form II or Form III, can be recovered at ambient pressure. semanticscholar.orgdtu.dkresearchgate.net

| Phase Transition | Onset Pressure (GPa) | Stability Range (GPa) |

| Form I → Form II | ~0.5 - 0.685 | 0.5 - 0.9 |

| Form II → Form III | ~0.9 | 0.9 - 5.4 |

Data compiled from neutron diffraction studies. semanticscholar.orgdtu.dknih.govresearchgate.net

Analysis of Structural Rearrangements and Intermolecular Interactions Under Hydrostatic Compression

The pressure-induced phase transitions in ε-Caprolactam-D10 are accompanied by substantial changes in its crystal structure and intermolecular hydrogen bonding. semanticscholar.orgdtu.dkresearchgate.net

Under ambient pressure, Form I of ε-caprolactam features a crystal structure where molecules are linked into dimers through hydrogen bonds. semanticscholar.orgdtu.dkresearchgate.net This dimer interaction is a defining characteristic of its packing.

The transition to the high-pressure polymorphs, Form II and Form III, involves a fundamental rearrangement of this hydrogen-bonding network. semanticscholar.orgdtu.dkresearchgate.net Both high-pressure forms adopt a catemeric hydrogen-bonding pattern, where molecules are linked into infinite chains. semanticscholar.orgdtu.dkresearchgate.net This shift from a dimer motif to a chain motif represents a significant reorganization of the molecules within the crystal lattice. semanticscholar.orgnih.gov The interaction between these newly formed chains has a pronounced effect on the directional compressibility of the crystal structure. semanticscholar.orgdtu.dkresearchgate.net The analysis of the crystal structure of Form II indicates that the direction of least compression is along the b-axis, influenced by the orientation of the molecular chains. researchgate.net

| Polymorph | Pressure Regime | Hydrogen-Bonding Motif |

| Form I | Ambient | Dimer Interaction |

| Form II | High Pressure (0.5-0.9 GPa) | Catemeric (Chain) |

| Form III | High Pressure (0.9-5.4 GPa) | Catemeric (Chain) |

Structural data based on high-pressure diffraction studies. semanticscholar.orgdtu.dkresearchgate.net

Influence of Deuteration on High-Pressure Polymorphic Transformations

The investigation of ε-Caprolactam's high-pressure behavior has greatly benefited from the use of its deuterated form, ε-Caprolactam-D10. In neutron diffraction, the substitution of hydrogen with deuterium (B1214612) minimizes the large incoherent scattering that is characteristic of hydrogen atoms. This results in significantly improved signal-to-noise ratios and higher quality diffraction patterns, which are essential for solving complex crystal structures under the challenging conditions of a high-pressure experiment.

While the primary studies focus on the detailed structural characterization made possible by using ε-Caprolactam-D10, they reveal the intrinsic polymorphic behavior of the caprolactam molecule under pressure. semanticscholar.orgdtu.dkresearchgate.net The combination of single-crystal X-ray diffraction (on the hydrogenated form) and neutron powder diffraction (on the deuterated form) allowed for a comprehensive mapping of the phase diagram and the structural transformations. semanticscholar.orgnih.gov The use of ε-Caprolactam-D10 was instrumental in identifying the transition from dimer to catemeric hydrogen-bonding networks and in determining the structures of the high-pressure phases, Form II and Form III. semanticscholar.orgdtu.dkresearchgate.net

Advanced Analytical Methodologies Utilizing Epsilon Caprolactam D10 As an Internal Standard

Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and precision for the quantification of analytes. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte of interest (in this case, epsilon-Caprolactam-D10) to a sample containing the unlabeled analyte (epsilon-caprolactam). This mixture is then homogenized to ensure isotopic equilibrium.

Following sample preparation and extraction, the mixture is analyzed by a mass spectrometer. The instrument measures the ratio of the signal intensity of the unlabeled analyte to that of the isotopically labeled internal standard. Because the isotopically labeled standard is chemically identical to the native analyte, it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. This co-behavior effectively compensates for variations and losses that may occur during the analytical process.

The concentration of the native analyte in the sample can then be calculated using the following equation:

Csample = (Cspike * Wspike * Msample / (Wsample * Mspike)) * (Rsample - Rspike) / (Rblank - Rsample)

Where:

Csample is the concentration of the analyte in the sample.

Cspike is the concentration of the isotopically labeled standard in the spiking solution.

Wsample and Wspike are the weights of the sample and the spiking solution, respectively.

Msample and Mspike are the molecular weights of the native analyte and the isotopically labeled standard.

Rsample, Rspike, and Rblank are the measured isotope ratios of the sample mixture, the spiking solution, and a blank, respectively.

The application of IDMS with epsilon-Caprolactam-D10 is particularly valuable in the analysis of epsilon-caprolactam in various matrices, such as in the quality control of industrial production, the monitoring of its migration from food contact materials, and its determination in environmental samples.

Table 1: Key Parameters in Isotope Dilution Mass Spectrometry

| Parameter | Description | Role in IDMS |

| Analyte | The substance being quantified (epsilon-Caprolactam). | The target of the analysis. |

| Isotopically Labeled Internal Standard | A form of the analyte with one or more atoms replaced by a heavier isotope (epsilon-Caprolactam-D10). | Acts as a reference for quantification, correcting for analytical variability. |

| Isotope Ratio | The ratio of the abundance of the native analyte to the isotopically labeled standard. | The primary measurement used to calculate the analyte concentration. |

| Mass Spectrometer | An instrument that separates ions based on their mass-to-charge ratio. | Measures the isotope ratio with high specificity and sensitivity. |

Mitigation of Matrix Effects and Enhancement of Analytical Precision through Deuterated Standards

In analytical chemistry, especially in techniques like liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" is a significant challenge. It refers to the alteration of the ionization efficiency of the target analyte due to the presence of co-eluting compounds from the sample matrix. This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.

Deuterated internal standards, such as epsilon-Caprolactam-D10, are highly effective in mitigating these matrix effects. lgcstandards.com Since the deuterated standard has nearly identical physicochemical properties to the unlabeled analyte, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, the variations caused by the matrix are effectively normalized. lgcstandards.com

For instance, in the analysis of epsilon-caprolactam in complex samples like food simulants or environmental water, various organic and inorganic compounds can interfere with the ionization process. The use of epsilon-Caprolactam-D10 ensures that both the analyte and the standard are equally affected by these interferences. This leads to a more stable and reliable response ratio, thereby enhancing the precision and accuracy of the measurement.

Table 2: Impact of Deuterated Internal Standard on Analytical Precision in the Presence of Matrix Effects

| Analytical Parameter | Without Deuterated Internal Standard | With epsilon-Caprolactam-D10 as Internal Standard |

| Signal Intensity of epsilon-Caprolactam | Variable and susceptible to suppression or enhancement. | Signal intensity still variable, but tracked by the internal standard. |

| Response Ratio (Analyte/Internal Standard) | Not applicable. | Stable and consistent, compensating for signal fluctuations. |

| Precision (Relative Standard Deviation - RSD) | Higher RSD values, indicating lower precision. | Lower RSD values, indicating higher precision. |

| Accuracy (% Recovery) | Can be significantly biased (e.g., 50-150%). | Closer to 100%, indicating improved accuracy. |

Note: The values in this table are illustrative and can vary depending on the specific matrix and analytical conditions.

Role of epsilon-Caprolactam-D10 in Method Validation and Quality Control for Trace Analysis

Method validation is a critical process in analytical chemistry that demonstrates that an analytical method is suitable for its intended purpose. epsilon-Caprolactam-D10 plays a crucial role in the validation of methods for the trace analysis of epsilon-caprolactam. Its use allows for the robust assessment of key validation parameters.

During method validation, epsilon-Caprolactam-D10 is used to establish the following:

Linearity and Range: By spiking a series of calibration standards with a constant concentration of the internal standard, a calibration curve is generated by plotting the response ratio against the analyte concentration. The use of the internal standard helps to ensure the linearity of the response over a defined concentration range.

Accuracy and Precision: Accuracy is determined by analyzing quality control (QC) samples with known concentrations of epsilon-caprolactam and the internal standard. The agreement between the measured and nominal concentrations reflects the accuracy. Precision is assessed by the degree of scatter (e.g., relative standard deviation) of repeated measurements of the same QC sample.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The use of an internal standard can improve the signal-to-noise ratio, which can lead to lower and more reliable LOD and LOQ values.

Matrix Effect Evaluation: A key part of validation is assessing the matrix effect. This is often done by comparing the response of the analyte in a pure solvent to its response in a sample matrix, both spiked with the internal standard. The consistency of the analyte/internal standard ratio across different matrices demonstrates the effectiveness of the internal standard in compensating for matrix effects.

In routine quality control, epsilon-Caprolactam-D10 is added to all samples, calibrators, and controls. This allows for continuous monitoring of the analytical performance. Any significant deviation in the internal standard signal can indicate a problem with the sample preparation or the analytical instrument.

Table 3: Typical Method Validation Parameters for Trace Analysis of epsilon-Caprolactam using epsilon-Caprolactam-D10

| Validation Parameter | Typical Acceptance Criteria | Role of epsilon-Caprolactam-D10 |

| Linearity (Correlation Coefficient, r²) | > 0.99 | Ensures a proportional response ratio across the calibration range. |

| Accuracy (% Bias) | Within ±15% of the nominal value | Corrects for systematic errors, leading to more accurate results. |

| Precision (RSD) | < 15% | Minimizes random errors, resulting in more precise measurements. |

| Matrix Effect (% Suppression/Enhancement) | Within an acceptable range (e.g., 85-115%) | Demonstrates the ability to compensate for interferences from the sample matrix. |

| Recovery (%) | Consistent and reproducible | Tracks the analyte through the sample preparation process. |

Research Frontiers and Emerging Applications of Epsilon Caprolactam D10 in Chemical Sciences

Investigation of Deuterated Amides in Conformational and Dynamic Studies of Bioconjugates

The study of bioconjugates—molecules created by linking a biomolecule with another chemical moiety—is crucial for advancements in medicine and biotechnology. Understanding the three-dimensional structure (conformation) and movement (dynamics) of these complex molecules is key to understanding their function. Deuterated amides, such as epsilon-Caprolactam-D10, have emerged as invaluable probes for these investigations.

Epsilon-Caprolactam-D10 is specifically used to examine the conformation and dynamics of linkers within bioconjugates. pharmaffiliates.com For instance, it can be incorporated as a deuterated aminocaproyl linker to connect different molecular components, such as in the linkage of Gramicidin (B1672133) A analogs with biotin. pharmaffiliates.com The deuterium (B1214612) atoms serve as spectroscopic labels that can be selectively monitored using techniques like 2H solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. pharmaffiliates.com

This approach allows researchers to gain detailed information about the flexibility, orientation, and local environment of the linker portion of the bioconjugate without interference from the numerous hydrogen atoms in the rest of the molecule. Studies on the non-deuterated form of ε-caprolactam have shown it has a stable chair conformation, and the energy required for the ring to invert has been calculated, providing a baseline for understanding its dynamics. researchgate.net By using the D10 version, scientists can precisely measure how these conformational dynamics are affected when the molecule is part of a larger bioconjugate assembly.

Key Research Findings in Bioconjugate Analysis:

| Parameter Investigated | Technique Used | Information Gained | Specific Application Example |

|---|---|---|---|

| Linker Conformation | 2H Solid-State NMR | Provides insight into the 3D structure and folding of the linker within the bioconjugate. | Examining the aminocaproyl linker between Gramicidin A and biotin. pharmaffiliates.com |

| Linker Dynamics | 2H Solid-State NMR | Measures the flexibility, rotational movements, and conformational changes of the linker. | Assessing the mobility of the aminocaproyl linker in a biological environment. pharmaffiliates.com |

Mechanistic Probes for Ring-Opening Polymerization Processes Using Deuterated Monomers

Ring-opening polymerization (ROP) is a fundamental process for synthesizing a wide range of important polymers. Elucidating the precise step-by-step mechanism of these reactions is essential for controlling polymer properties and designing new, more efficient catalysts. Deuterated monomers, including epsilon-Caprolactam-D10, are powerful tools for these mechanistic studies. sci-hub.seacs.org

The key advantage of using a deuterated monomer is the "contrast" it provides in analytical experiments. sine2020.eu Techniques like neutron scattering and NMR spectroscopy can easily distinguish between deuterium and hydrogen (protium). sci-hub.seacs.org This allows researchers to "see" where the labeled monomer units are located within the polymer chain and to follow the transformation of the monomer during the polymerization process. sine2020.eu

In the context of the ring-opening polymerization of lactams, a common proposed pathway is the coordination-insertion mechanism. nih.govuconn.edu This process involves the monomer first coordinating to a metal catalyst, followed by the cleavage of the monomer's acyl-oxygen bond and its insertion into the growing polymer chain. nih.gov By using epsilon-Caprolactam-D10, researchers can:

Track Monomer Incorporation: Precisely follow the deuterated unit as it adds to the polymer, confirming the regioselectivity of the ring-opening.

Analyze End Groups: Determine the structure of the initiating and terminating groups of the polymer chain, providing clues about the initiation and termination steps.

Study Polymer Microstructure: Use neutron scattering to investigate the structure and dynamics of the resulting polymer, as the difference in neutron scattering length between protium (B1232500) and deuterium is significant. sci-hub.seacs.org

This detailed mechanistic information is critical for optimizing reaction conditions and developing catalysts that produce polymers with desired molecular weights and structures. uconn.edu

Future Directions in Isotopic Labeling for Advanced Chemical Research

The use of isotopic labeling, exemplified by compounds like epsilon-Caprolactam-D10, is a cornerstone of modern chemical and biomedical research, and its importance is expected to grow. musechem.comnih.gov Future research in this field is poised to focus on several key areas.

One major direction is the development of more sustainable and efficient methods for synthesizing isotopically labeled compounds. musechem.com This involves creating greener labeling techniques that minimize waste and improve reaction yields, making these powerful research tools more accessible and environmentally friendly. musechem.com

Furthermore, as analytical instrumentation becomes more sensitive, there will be an increasing demand for more complex and selectively labeled molecules. This will enable researchers to probe multiple sites within a molecule simultaneously or to study more intricate biological and chemical systems. The demand for deuterated compounds is continually increasing, particularly due to a renewed interest in their therapeutic potential in "heavy drugs," which has spurred the development of new and more versatile methods for hydrogen-deuterium exchange.

The insights gained from using epsilon-Caprolactam-D10 in bioconjugate and polymer studies will drive further innovation. For example, understanding linker dynamics could lead to the design of more effective antibody-drug conjugates, while detailed knowledge of polymerization mechanisms will enable the creation of advanced polymers with tailored properties. sci-hub.senih.gov Ultimately, isotopic labeling will continue to be an indispensable technique for providing detailed molecular-level understanding, accelerating innovation in fields ranging from materials science to drug discovery. musechem.com

Q & A

Q. What methodologies are recommended for synthesizing epsilon-Caprolactam-D10 with high isotopic purity in polymer chemistry studies?

To achieve high isotopic purity (>99% deuterium), researchers should employ catalytic deuteration techniques using deuterated solvents (e.g., D₂O or deuterated toluene) and deuterium gas under controlled conditions. Isotopic enrichment can be verified via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, with <sup>2</sup>H-NMR being critical to confirm deuterium incorporation at specific positions . For reproducibility, document reaction parameters (temperature, catalyst loading, and reaction time) and validate purity using multiple orthogonal methods (e.g., HPLC coupled with isotopic ratio analysis) .

Q. How should researchers design stability studies for epsilon-Caprolactam-D10 under varying pH and temperature conditions?

Adopt a factorial experimental design to test stability across pH ranges (3–10) and temperatures (4–60°C). Use deuterated buffer systems to avoid proton exchange artifacts. Monitor degradation via UV-Vis spectroscopy (λ = 210 nm for lactam ring integrity) and quantify isotopic loss using isotope dilution mass spectrometry (IDMS). Include control experiments with non-deuterated analogs to isolate isotope-specific effects . Data should be analyzed using ANOVA to identify significant degradation pathways, with results cross-validated by independent labs to ensure robustness .

Q. What are the best practices for characterizing deuterium distribution in epsilon-Caprolactam-D10 using spectroscopic methods?

Combine <sup>1</sup>H- and <sup>2</sup>H-NMR to map deuterium positions, focusing on chemical shift disparities in the lactam ring and methylene groups. For ambiguous assignments, employ 2D heteronuclear correlation spectroscopy (HSQC) or deuterium exchange experiments. Complement with Fourier-transform infrared spectroscopy (FTIR) to detect C-D stretching vibrations (~2100 cm⁻¹). Cross-reference spectral data with computational simulations (e.g., DFT calculations) to resolve structural ambiguities .

Advanced Research Questions

Q. How can isotopic effects of epsilon-Caprolactam-D10 influence its reactivity in ring-opening polymerization mechanisms?

Deuterium substitution alters reaction kinetics due to the kinetic isotope effect (KIE). Design comparative studies using non-deuterated and deuterated analogs to measure KIE in polymerization rates (e.g., via Arrhenius plots). Monitor chain propagation using gel permeation chromatography (GPC) and <sup>13</sup>C-NMR for end-group analysis. Advanced studies should incorporate isotopic tracing (e.g., deuterium-labeled initiators) to isolate isotope-specific impacts on reaction pathways .

Q. What analytical challenges arise when quantifying epsilon-Caprolactam-D10 in biological matrices during metabolic studies?

Key challenges include isotopic dilution from endogenous protons and matrix effects in LC-MS/MS. Mitigate these by:

- Using stable isotope internal standards (e.g., <sup>13</sup>C-labeled analogs).

- Optimizing chromatographic separation (HILIC columns for polar metabolites).

- Employing matrix-matched calibration curves and standard addition methods.

Validate method accuracy via spike-recovery experiments and cross-platform reproducibility (e.g., comparing LC-MS with GC-MS results) .

Q. How should researchers resolve contradictions in reported deuterium isotope effects (DIE) between computational models and experimental data?

Discrepancies often stem from oversimplified computational models (e.g., neglecting solvent interactions). Address this by:

- Re-running simulations with explicit solvent models and hybrid QM/MM approaches.

- Experimentally validating predictions using temperature-dependent kinetic studies.

- Performing sensitivity analyses to identify critical variables (e.g., transition-state geometries).

Publish raw datasets and computational workflows to enable peer validation .

Q. What strategies ensure replicability of epsilon-Caprolactam-D10 studies in cross-disciplinary research environments?

- Provide detailed synthetic protocols (e.g., via protocols.io ) with step-by-step video demonstrations.

- Share raw spectroscopic and chromatographic data in open repositories (e.g., Zenodo).

- Use standardized deuterium-enrichment metrics (e.g., atom% D) and report instrument calibration details.

- Collaborate with isotope specialists to audit methodological rigor .

Data Analysis and Interpretation

Q. How can researchers statistically differentiate between experimental noise and genuine isotopic effects in epsilon-Caprolactam-D10 studies?

Apply Bayesian statistical models to quantify uncertainty in isotopic measurements. Use negative controls (non-deuterated samples) to establish baseline noise thresholds. For small effect sizes, employ bootstrapping or Monte Carlo simulations to assess significance. Report effect sizes with 95% confidence intervals rather than relying solely on p-values .

What frameworks are recommended for formulating hypothesis-driven research questions about epsilon-Caprolactam-D10’s environmental fate?

Adopt the PICO framework:

- Population : Environmental matrices (soil, water).

- Intervention : Deuterated vs. non-deuterated lactam exposure.

- Comparison : Degradation rates, metabolite profiles.

- Outcome : Isotope-specific persistence or toxicity.

Supplement with FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize questions with high translational impact .

Tables

Q. Table 1. Key Analytical Techniques for epsilon-Caprolactam-D10 Characterization

| Technique | Application | Critical Parameters | References |

|---|---|---|---|

| HRMS | Isotopic purity verification | Resolution >60,000, mass accuracy <2 ppm | |

| <sup>2</sup>H-NMR | Deuterium position mapping | Deuterium lock, 500+ MHz frequency | |

| LC-MS/MS | Quantification in biological matrices | Matrix-matched calibration, LOD <0.1 ng/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.